molecular formula C6H8N2S B13571111 4-(Prop-1-en-2-yl)-1,3-thiazol-2-amine

4-(Prop-1-en-2-yl)-1,3-thiazol-2-amine

Cat. No.: B13571111
M. Wt: 140.21 g/mol
InChI Key: HFGGUSPSBOGPGT-UHFFFAOYSA-N
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Description

4-(Prop-1-en-2-yl)-1,3-thiazol-2-amine is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Prop-1-en-2-yl)-1,3-thiazol-2-amine typically involves the reaction of appropriate thiazole precursors with prop-1-en-2-yl derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as recrystallization or chromatography to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Prop-1-en-2-yl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Prop-1-en-2-yl)-1,3-thiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Prop-1-en-2-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Prop-1-en-2-yl)-1,3-thiazol-2-amine is unique due to its thiazole ring, which imparts distinct chemical and biological properties. The presence of both sulfur and nitrogen in the ring enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C6H8N2S

Molecular Weight

140.21 g/mol

IUPAC Name

4-prop-1-en-2-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C6H8N2S/c1-4(2)5-3-9-6(7)8-5/h3H,1H2,2H3,(H2,7,8)

InChI Key

HFGGUSPSBOGPGT-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CSC(=N1)N

Origin of Product

United States

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